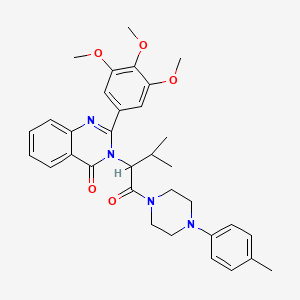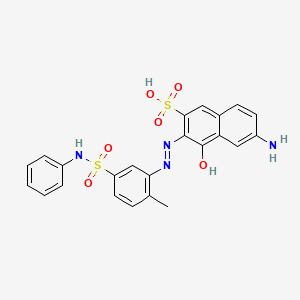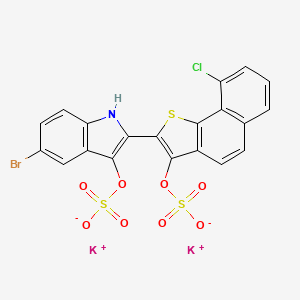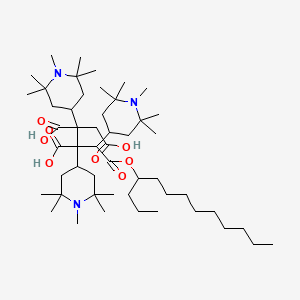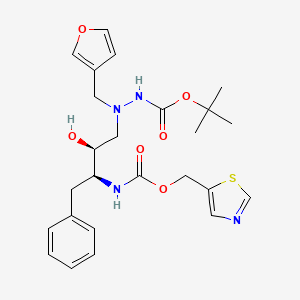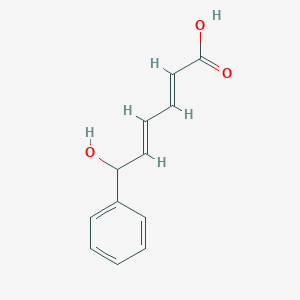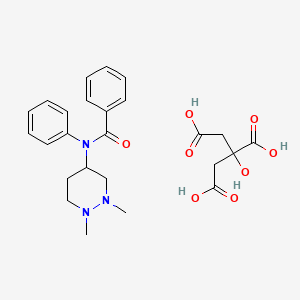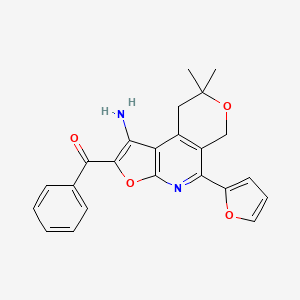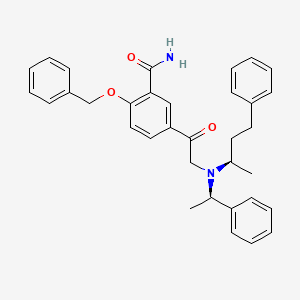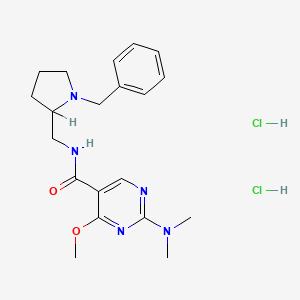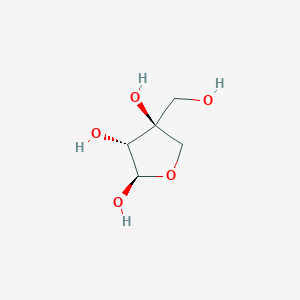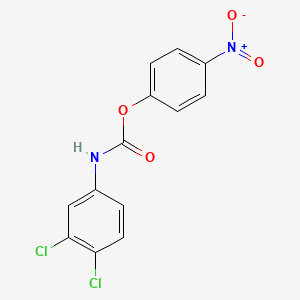
Carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamic acid ester group attached to a 3,4-dichlorophenyl ring and a 4-nitrophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester typically involves the reaction of 3,4-dichloroaniline with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate ester. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction efficiency and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed in the presence of water or aqueous base to yield the corresponding carbamic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide, room temperature.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride, elevated temperature.
Substitution: Amine or thiol nucleophiles, organic solvent, elevated temperature.
Major Products Formed
Hydrolysis: 3,4-dichlorophenyl carbamic acid and 4-nitrophenol.
Reduction: 3,4-dichlorophenyl carbamic acid, (4-aminophenyl) ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals and pesticides due to its potential biological activity.
Wirkmechanismus
The mechanism of action of carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (3,4-dichlorophenyl)-, phenyl ester
- Carbamic acid, (3,4-dichlorophenyl)-, methyl ester
- Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester
Uniqueness
Carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester is unique due to the presence of both 3,4-dichlorophenyl and 4-nitrophenyl groups. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and potential biological activity, compared to other carbamate esters. The nitro group, in particular, can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
2204-76-4 |
|---|---|
Molekularformel |
C13H8Cl2N2O4 |
Molekulargewicht |
327.12 g/mol |
IUPAC-Name |
(4-nitrophenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-11-6-1-8(7-12(11)15)16-13(18)21-10-4-2-9(3-5-10)17(19)20/h1-7H,(H,16,18) |
InChI-Schlüssel |
SCCKACLFEIDJJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


